molecular formula C16H14ClNO3 B8400255 2-Chloro-4-[(2-methylbenzyl)carbonylamino]benzoic acid

2-Chloro-4-[(2-methylbenzyl)carbonylamino]benzoic acid

Cat. No. B8400255
M. Wt: 303.74 g/mol
InChI Key: OIUIVFSKDWLBQC-UHFFFAOYSA-N
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Patent
US06559185B2

Procedure details

19.56 g (116 mmol) of (2-methylphneyl)acetic acid chloride are added, over 1 hour, to a mixture of 20 g (116 mmol) of 4-amino-2-chlorobenzoic acid, 12.9 g (127 mmol) of triethylamine and 150 ml of DMF dried over a molecular sieve. After stirring for 16 h at room temperature, the DMF is removed by evaporation under vacuum. The residue is washed with water and with dichloromethane to give, after drying, 19 g of an off-white powder (Yield=53%).
[Compound]
Name
(2-methylphneyl)acetic acid chloride
Quantity
19.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.C(N([CH2:17][CH3:18])CC)C>CN(C=O)C>[Cl:11][C:4]1[CH:3]=[C:2]([NH:1][C:6]([CH2:5][C:4]2[CH:3]=[CH:2][CH:10]=[CH:9][C:17]=2[CH3:18])=[O:7])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
(2-methylphneyl)acetic acid chloride
Quantity
19.56 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried over a molecular sieve
CUSTOM
Type
CUSTOM
Details
the DMF is removed by evaporation under vacuum
WASH
Type
WASH
Details
The residue is washed with water and with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)NC(=O)CC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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